2-(1,3-Dioxolan-2-yl)-6-cyanopyridine
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Overview
Description
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is an organic compound that features a pyridine ring substituted with a dioxolane ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine typically involves the reaction of a pyridine derivative with a dioxolane precursor. One common method is the reaction between 2-bromopyridine and 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the cyano group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the pyridine ring, used as a solvent and in polymer chemistry.
2-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a cyano group, used in organic synthesis.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group, used in Wittig reactions.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is unique due to the presence of both the dioxolane ring and the cyano group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
208111-02-8 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-6-7-2-1-3-8(11-7)9-12-4-5-13-9/h1-3,9H,4-5H2 |
InChI Key |
CPQZHOSAXKYICE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=N2)C#N |
Origin of Product |
United States |
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